molecular formula C31H37ClN2O9S B12756035 2-Chloro-11-(4-(4-hydroxypentyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin bis(maleate) CAS No. 86499-16-3

2-Chloro-11-(4-(4-hydroxypentyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin bis(maleate)

Cat. No.: B12756035
CAS No.: 86499-16-3
M. Wt: 649.2 g/mol
InChI Key: ZCFMSSQADJAUDD-LVEZLNDCSA-N
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Description

2-Chloro-11-(4-(4-hydroxypentyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin bis(maleate) is a complex organic compound that belongs to the class of dibenzothiepins. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-11-(4-(4-hydroxypentyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin bis(maleate) typically involves multiple steps, including:

    Formation of the dibenzothiepin core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the piperazine moiety: This step often involves nucleophilic substitution reactions.

    Addition of the hydroxypentyl group: This can be done through alkylation reactions.

    Formation of the maleate salt: The final compound is often converted to its bis(maleate) form for stability and solubility.

Industrial Production Methods

Industrial production methods would typically involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the chloro group or other functional groups, leading to dechlorination or hydrogenation.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine or dibenzothiepin core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could lead to dechlorinated derivatives.

Scientific Research Applications

    Chemistry: As a precursor or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, including as an antipsychotic or antidepressant.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, compounds of this class might interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-11-(4-(4-hydroxybutyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin
  • 2-Chloro-11-(4-(4-hydroxyhexyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin

Uniqueness

The uniqueness of 2-Chloro-11-(4-(4-hydroxypentyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin bis(maleate) lies in its specific structural features, such as the length of the hydroxypentyl chain and the presence of the maleate salt, which can influence its pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

86499-16-3

Molecular Formula

C31H37ClN2O9S

Molecular Weight

649.2 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-[4-(3-chloro-7-methyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]butan-1-ol

InChI

InChI=1S/C23H29ClN2OS.2C4H4O4/c1-17-5-4-6-22-19(17)16-21(20-15-18(24)7-8-23(20)28-22)26-12-10-25(11-13-26)9-2-3-14-27;2*5-3(6)1-2-4(7)8/h4-8,15,21,27H,2-3,9-14,16H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

ZCFMSSQADJAUDD-LVEZLNDCSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)SC3=C(C(C2)N4CCN(CC4)CCCCO)C=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1=C2CC(C3=C(C=CC(=C3)Cl)SC2=CC=C1)N4CCN(CC4)CCCCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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